molecular formula C19H25NO2 B14695080 N,N-Dibenzyl-1,1-diethoxymethanamine CAS No. 35610-22-1

N,N-Dibenzyl-1,1-diethoxymethanamine

Cat. No.: B14695080
CAS No.: 35610-22-1
M. Wt: 299.4 g/mol
InChI Key: YBHZRSRBUSCPBE-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-1,1-diethoxymethanamine is a tertiary amine featuring two benzyl groups attached to the nitrogen atom and two ethoxy groups bonded to the adjacent carbon. This structure confers unique steric and electronic properties, making it a candidate for applications in organic synthesis, catalysis, and pharmaceutical research.

Properties

CAS No.

35610-22-1

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

N,N-dibenzyl-1,1-diethoxymethanamine

InChI

InChI=1S/C19H25NO2/c1-3-21-19(22-4-2)20(15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3

InChI Key

YBHZRSRBUSCPBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(N(CC1=CC=CC=C1)CC2=CC=CC=C2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-1,1-diethoxymethanamine typically involves the reaction of benzylamine with diethyl carbonate under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalysts such as palladium or copper can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-1,1-diethoxymethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce secondary amines .

Scientific Research Applications

N,N-Dibenzyl-1,1-diethoxymethanamine has several applications in scientific research:

Mechanism of Action

The

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dibenzyl-1,3-dimethoxypropan-2-amine

  • Structure: Contains two methoxy groups instead of ethoxy groups on the central carbon (C19H25NO2).
  • Molecular Weight : 299.41 g/mol, lighter than the diethoxy analog due to shorter alkyl chains .
  • Synthesis: Prepared via nucleophilic substitution of dibenzylamine with dimethoxypropanol derivatives.
  • Key Differences: Methoxy groups reduce lipophilicity compared to ethoxy, impacting solubility and reactivity in non-polar media.

2-(Dibenzylamino)propane-1,3-diol

  • Structure : Features hydroxyl groups instead of ethoxy groups.
  • Molecular Weight : ~285.37 g/mol (calculated).
  • Synthesis : Derived from the reduction of thioester intermediates (e.g., S,S’-diethanethioate derivatives) .
  • Applications : Acts as a disulfide-reducing agent in biochemical studies due to its dithiol functionality .
  • Key Differences : Hydroxyl groups enable hydrogen bonding, enhancing water solubility but limiting stability under acidic conditions compared to ethoxy-protected analogs.

N,N-Dibenzyl-1,1,1-trifluoro-3-iodopropan-2-amine

  • Structure : Contains trifluoromethyl and iodo substituents on the central carbon.
  • Synthesis : Formed via aziridine ring-opening reactions with benzyl iodide under thermal conditions .
  • Reactivity : The electron-withdrawing trifluoromethyl group and iodine atom enhance electrophilicity, making it suitable for cross-coupling reactions.
  • Key Differences : The presence of halogens and fluorinated groups introduces distinct reactivity profiles, such as participation in Suzuki-Miyaura couplings, unlike the ethoxy derivative .

1,1-Dimethoxy-N,N-dimethylethanamine

  • Structure : Lacks benzyl groups but shares the 1,1-diether motif.
  • Molecular Weight: 133.19 g/mol (C6H15NO2) .
  • Applications : Primarily used as a solvent or intermediate in peptide synthesis due to its polar aprotic nature.
  • Key Differences : The absence of benzyl groups reduces steric hindrance, increasing its nucleophilicity but limiting utility in asymmetric catalysis.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Applications
N,N-Dibenzyl-1,1-diethoxymethanamine Dibenzyl, diethoxy ~323.4 (estimated) Alkylation of dibenzylamine Catalysis, ligand design
N,N-Dibenzyl-1,3-dimethoxypropan-2-amine Dibenzyl, dimethoxy 299.41 Nucleophilic substitution C–H activation research
2-(Dibenzylamino)propane-1,3-diol Dibenzyl, hydroxyl 285.37 Thioester reduction Disulfide reduction
N,N-Dibenzyl-1,1,1-trifluoro-3-iodo... Dibenzyl, trifluoro, iodo ~435.2 (estimated) Aziridine ring-opening Cross-coupling reactions
1,1-Dimethoxy-N,N-dimethylethanamine Dimethyl, dimethoxy 133.19 Acetal formation Solvent, peptide synthesis

Research Findings and Functional Insights

  • Steric Effects : The dibenzyl groups in this compound create significant steric bulk, which can stabilize transition states in catalytic cycles or prevent undesired side reactions in multi-step syntheses .
  • Electronic Tuning : Ethoxy groups donate electron density via oxygen lone pairs, enhancing the basicity of the amine compared to methoxy or hydroxyl analogs. This property is critical in proton-coupled electron transfer (PCET) reactions .
  • Solubility : Ethoxy substituents improve solubility in ethers and chlorinated solvents relative to hydroxylated analogs, broadening compatibility with diverse reaction conditions .

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